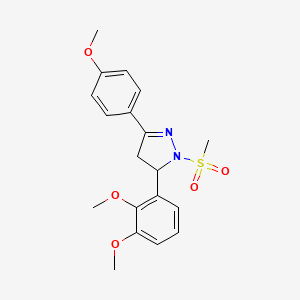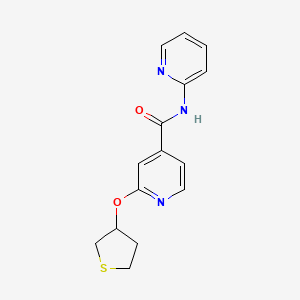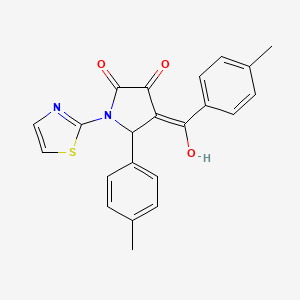
5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Tautomerism
Research into similar compounds, such as NH-pyrazoles, highlights the importance of understanding molecular structures and tautomerism for developing pharmaceuticals. The annular tautomerism and hydrogen bonding patterns of NH-pyrazoles, including those with methoxyphenyl groups, have been elucidated using X-ray crystallography and NMR spectroscopy, providing insights into their stable forms in both solution and the solid state (Cornago et al., 2009).
Synthesis and Cytotoxicity
Polymethoxylated-pyrazoline benzene sulfonamides, structurally related to the specified compound, have been synthesized and evaluated for their cytotoxic activities on tumor and non-tumor cell lines. These compounds have shown to inhibit carbonic anhydrase isoenzymes, which play a crucial role in various physiological processes. The trimethoxy derivatives exhibited higher tumor selectivity compared to dimethoxy derivatives, suggesting their potential as lead molecules for cancer treatment (Kucukoglu et al., 2016).
Corrosion Inhibition
Pyranopyrazole derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic environments. Such studies are crucial for developing new materials with enhanced corrosion resistance, which is vital for extending the lifespan of metal components in various industrial applications (Yadav et al., 2016).
Molecular Docking and Drug Design
Research into tetrazole and pyrazole derivatives has explored their potential as COX-2 inhibitors, offering insights into the development of new anti-inflammatory drugs. Molecular docking studies have been used to understand the orientation and interaction of these molecules within the active site of the cyclooxygenase-2 enzyme, providing valuable information for drug design (Al-Hourani et al., 2015).
Antidepressant Activities
The synthesis and evaluation of pyrazoline derivatives for their antidepressant activities highlight the potential of these compounds in developing new treatments for depression. Such studies contribute to understanding the chemical basis of antidepressant effects and the development of more effective and safer therapeutic options (Palaska et al., 2001).
Propriétés
IUPAC Name |
3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-24-14-10-8-13(9-11-14)16-12-17(21(20-16)27(4,22)23)15-6-5-7-18(25-2)19(15)26-3/h5-11,17H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPUZZOZWLJICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B2957898.png)



![2-amino-4-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2957907.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2957911.png)


